molecular formula C18H24O3 B029036 11a-Hydroxy-estr-4-ene-3,17-dione CAS No. 6615-00-5

11a-Hydroxy-estr-4-ene-3,17-dione

Cat. No.: B029036
CAS No.: 6615-00-5
M. Wt: 288.4 g/mol
InChI Key: VDCOSJPGDDQNJH-JVSYPLCOSA-N
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Description

11a-Hydroxy-estr-4-ene-3,17-dione is a steroidal compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . It is a derivative of estr-4-ene-3,17-dione, featuring a hydroxyl group at the 11-alpha position. This compound is known for its role as an intermediate in the synthesis of various steroidal drugs and hormones.

Mechanism of Action

Target of Action

11a-Hydroxy-estr-4-ene-3,17-dione, also known as 11alpha-Hydroxy-estr-4-ene-3,17-dione, is primarily used as an intermediate for the synthesis of 18-demethyl Etonogestrel . Etonogestrel is the active metabolite of Desogestrel , a progestin used in hormonal contraceptives. Therefore, the primary target of this compound can be inferred to be the progesterone receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11a-Hydroxy-estr-4-ene-3,17-dione typically involves the hydroxylation of estr-4-ene-3,17-dione. One common method is the microbial transformation using fungal species such as Aspergillus and Fusarium. For instance, Aspergillus nidulans can hydroxylate androst-4-ene-3,17-dione to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale microbial fermentation processes. These processes utilize optimized strains of fungi to achieve high yields and purity of the desired product. The reaction conditions typically include controlled temperature, pH, and nutrient supply to maximize the efficiency of the microbial transformation.

Chemical Reactions Analysis

Types of Reactions: 11a-Hydroxy-estr-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 11-alpha position can be oxidized to form ketones.

    Reduction: The carbonyl groups at positions 3 and 17 can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides are used for esterification reactions.

Major Products:

    Oxidation: Formation of 11-keto-estr-4-ene-3,17-dione.

    Reduction: Formation of 11a,17-dihydroxy-estr-4-ene-3-one.

    Substitution: Formation of 11a-alkoxy-estr-4-ene-3,17-dione derivatives.

Scientific Research Applications

11a-Hydroxy-estr-4-ene-3,17-dione has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11a-Hydroxy-estr-4-ene-3,17-dione is unique due to its specific hydroxylation at the 11-alpha position, which imparts distinct chemical and biological properties. This modification enhances its utility as an intermediate in the synthesis of various steroidal drugs and hormones, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCOSJPGDDQNJH-JVSYPLCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447807
Record name 11alpha-Hydroxy-estr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6615-00-5
Record name (11α)-11-Hydroxyestr-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6615-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11a-Hydroxy-estr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006615005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11alpha-Hydroxy-estr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11a-Hydroxy-estr-4-ene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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